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Compound of Interest

Compound Name: 2-Amino-3-methylbenzamide

CAS No.: 1885-32-1

Cat. No.: B158645 Get Quote

Executive Summary
2-Amino-3-methylbenzamide (CAS: 1885-32-1) is a critical pharmacophore in medicinal

chemistry, serving as a primary scaffold for the development of Poly (ADP-ribose) Polymerase

(PARP) inhibitors.[1] Its structural uniqueness lies in the vicinal trisubstitution pattern (amide at

C1, amine at C2, methyl at C3), which creates specific steric and electronic environments

distinguishable by spectroscopic analysis.

This guide provides a definitive reference for the spectroscopic identification of this compound,

focusing on Infrared (IR) and Mass Spectrometry (MS) data. It is designed to assist analytical

scientists in validating synthesis, profiling impurities, and distinguishing this specific isomer

from its regioisomers (e.g., 2-amino-4-methylbenzamide).
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Parameter Data

IUPAC Name 2-Amino-3-methylbenzamide

CAS Number 1885-32-1

Molecular Formula C₈H₁₀N₂O

Molecular Weight 150.18 g/mol

Melting Point 125 – 128 °C (Lit.)[2][3]

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, Methanol; sparingly soluble in

water

Infrared Spectroscopy (IR) Analysis[2][4]
The IR spectrum of 2-Amino-3-methylbenzamide is dominated by the interplay between the

primary amide and the primary amine. A critical feature of this molecule is the intramolecular

hydrogen bonding between the C2-amino hydrogens and the C1-amide carbonyl oxygen,

which results in characteristic frequency shifts compared to non-ortho-substituted benzamides.

Characteristic Absorption Bands[5][6]
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Functional Group
Wavenumber
(cm⁻¹)

Intensity
Assignment &
Structural Insight

N-H Stretch 3450 – 3150 Strong, Broad

Primary Amine &

Amide: Multiple bands

appear here. The

highest frequency

(~3400 cm⁻¹)

corresponds to the

asymmetric NH

stretch of the free

amine/amide. Lower

frequency bands

(~3200 cm⁻¹) indicate

H-bonded N-H

species.

C=O Stretch 1640 – 1660 Strong

Amide I Band: The

carbonyl stretch is

shifted to lower

frequencies (typically

<1680 cm⁻¹) due to

resonance with the

aromatic ring and

intramolecular H-

bonding with the

adjacent amine.

N-H Bend 1600 – 1620 Medium

Amide II Band:

Overlaps with

aromatic ring

breathing modes.

Represents N-H

scissoring of the

primary amide.

C=C Aromatic 1580 – 1600 Medium Ring Skeletal

Vibrations:

Characteristic of the
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benzene ring. The

1,2,3-substitution

pattern often splits

these bands.

C-N Stretch 1380 – 1420 Medium

Amide III Band: C-N

stretching coupled

with N-H bending.

C-H Out-of-Plane 750 – 800 Strong

Substitution Pattern:

Diagnostic for 1,2,3-

trisubstituted benzene

rings (3 adjacent

aromatic protons).

Interpretation Logic
Differentiation from Isomers: The presence of the methyl group at C3 forces the amide out of

planarity to some degree, but the H-bond stabilizes a pseudo-six-membered ring. This often

results in a sharper, more defined N-H stretching region than in para-isomers (e.g., 2-amino-

4-methylbenzamide), where intermolecular H-bonding dominates.

Amide I/II Ratio: The ratio of the Amide I (C=O) to Amide II (N-H bend) intensity is a key

purity indicator. A significant drop in Amide I intensity relative to the aromatic C=C signals

suggests hydrolysis to the carboxylic acid (2-amino-3-methylbenzoic acid).

Mass Spectrometry (MS) Analysis[2][7]
The mass spectral behavior of 2-Amino-3-methylbenzamide is defined by its stability as an

aromatic amide and the "ortho effect" facilitated by the adjacent amino group.

Ionization & Molecular Ion
Ionization Mode: Electron Impact (EI, 70 eV) or Electrospray Ionization (ESI+).

Molecular Ion (M⁺):m/z 150. In EI, this peak is prominent (often the base peak or >80%

relative abundance) due to the stability of the aromatic system.
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Fragmentation Pathway
The fragmentation pattern is mechanistic proof of the 1,2-substitution. The "Ortho Effect" is

particularly diagnostic, where the interaction between the amide and amine leads to the

elimination of water or ammonia, forming stable heterocyclic cations.
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m/z (Fragment) Loss Proposed Structure Mechanism

150 M⁺ Molecular Ion
Radical cation

[C₈H₁₀N₂O]⁺˙

133 M – 17 [M – NH₃]⁺

Acylium Ion

Formation: Loss of the

amide nitrogen as

ammonia. This

generates a

substituted benzoyl

cation (C₈H₇O⁺).

132 M – 18 [M – H₂O]⁺

Ortho Effect

(Cyclization):

Interaction between

the amide oxygen and

amino protons leads

to water loss, forming

a stable

benzimidazole-like

radical cation. This is

less common in

meta/para isomers.

106 M – 44 [M – CONH₂]⁺

Toluidine Cation:

Cleavage of the amide

bond to generate the

2-amino-3-

methylphenyl cation,

which may rearrange.

105 M – 45 [M – CONH₂ - H]⁺

Methyl-Tropylium:

Often observed if the

acylium ion (133)

subsequently loses

CO (28 Da).

77 M – 73 [C₆H₅]⁺ Phenyl Cation:

Breakdown of the
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aromatic core (typical

low mass aromatic

background).

Visualization: MS Fragmentation Logic

Figure 1: Proposed Mass Spectrometry Fragmentation Pathway for 2-Amino-3-methylbenzamide
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Figure 1: The fragmentation pathway highlights the diagnostic loss of NH₃ and H₂O,

distinguishing the ortho-isomer from others.

Experimental Protocols
To ensure reproducible data, the following sample preparation protocols are recommended.

A. Sample Preparation for IR (KBr Pellet)[2]
Drying: Ensure the sample is dried in a vacuum desiccator over P₂O₅ for 4 hours to remove

surface moisture, which can obscure the N-H region.

Ratio: Mix 1–2 mg of 2-Amino-3-methylbenzamide with 200 mg of spectroscopic grade

KBr.

Grinding: Grind intimately in an agate mortar until a fine, uniform powder is achieved (particle

size < 2 µm to avoid scattering).
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Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

B. Sample Preparation for MS (Direct Infusion ESI)
Solvent: Dissolve 1 mg of compound in 1 mL of Methanol (LC-MS grade).

Dilution: Dilute 10 µL of the stock into 990 µL of 50:50 Methanol:Water + 0.1% Formic Acid.

Infusion: Infuse directly into the source at 5–10 µL/min.

Mode: Positive Ion Mode (ESI+). Scan range m/z 50–300.

Synthesis & Impurity Profiling
Understanding the synthesis provides context for potential impurities that may appear in the

spectra, such as the unreduced nitro-precursor.

Synthesis Workflow
The standard route involves the nitration of m-toluic acid followed by amidation and reduction.
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Figure 2: Synthetic route highlighting potential nitro-impurities detectable by MS (m/z 180) or IR

(NO₂ stretches).

Impurity Markers
Nitro-Precursor (2-Nitro-3-methylbenzamide):

IR: Look for strong symmetric and asymmetric NO₂ stretches at 1530 cm⁻¹ and 1350

cm⁻¹.

MS: Molecular ion at m/z 180.

Hydrolysis Product (2-Amino-3-methylbenzoic acid):

IR: Broad O-H stretch (3300–2500 cm⁻¹) and shift of C=O to ~1680–1700 cm⁻¹

(carboxylic acid dimer).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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